molecular formula C11H7BrF3NO2 B1414292 Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate CAS No. 1805500-61-1

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate

Cat. No. B1414292
CAS RN: 1805500-61-1
M. Wt: 322.08 g/mol
InChI Key: SXBARTFPKMQDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate (MBTCFPA) is a chemical compound that has been used in a variety of scientific research applications. It is a brominated phenylacetate derivative with a trifluoromethyl group. MBTCFPA has been used in a variety of biological and biochemical studies, and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been found to be a useful tool in the study of enzyme inhibition and enzyme-catalyzed reactions. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has also been used in the study of cancer, as it has been found to have anti-tumor properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought that Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction. Additionally, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been found to have anti-tumor properties, likely due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can inhibit the activity of enzymes involved in drug metabolism, as well as inhibit the growth of cancer cells. In vivo studies have found that Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can reduce the levels of certain hormones and neurotransmitters, as well as reduce inflammation. Additionally, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been found to have an antioxidant effect, and has been shown to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has a number of advantages and limitations for lab experiments. One of the main advantages of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is its high solubility in aqueous solutions, which makes it suitable for use in a variety of experiments. Additionally, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is relatively stable, making it suitable for use in long-term experiments. However, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can be toxic in high concentrations, and can be toxic to some organisms, so care must be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research involving methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate. One potential direction is to further explore its mechanism of action, as well as its potential applications in the treatment of diseases. Additionally, further research could be done to explore the potential of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate as an antioxidant, as well as its potential use in drug delivery systems. Finally, further research could be done to explore the potential of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate as a pesticide, as well as its potential use in the development of new drugs.

properties

IUPAC Name

methyl 2-[3-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-7(5-16)9(12)3-2-8(6)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBARTFPKMQDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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